2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride
Description
2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride is a chlorinated aromatic compound featuring a 1,4-dichlorobenzene backbone substituted with an aminooxymethyl group (-CH₂-NH-O-) and a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced polarity compared to unmodified chlorobenzenes, which may influence solubility and reactivity.
Properties
IUPAC Name |
O-[(2,5-dichlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXASGKUHLPWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CON)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317821-71-9 | |
| Record name | Hydroxylamine, O-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317821-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Condensation of 2,5-Dichlorobenzyl Chloride with Hydroxylamine
The primary route involves the nucleophilic substitution of 2,5-dichlorobenzyl chloride with hydroxylamine under alkaline conditions. The reaction proceeds via an SN2 mechanism, where the hydroxylamine’s aminooxy group displaces the chloride:
$$
\text{2,5-Dichlorobenzyl chloride} + \text{H}_2\text{N-O}^- \rightarrow \text{O-(2,5-Dichlorobenzyl)hydroxylamine} + \text{Cl}^-
$$
Subsequent treatment with hydrochloric acid yields the hydrochloride salt:
$$
\text{O-(2,5-Dichlorobenzyl)hydroxylamine} + \text{HCl} \rightarrow \text{2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride}
$$
Key Parameters :
Alternative Pathway: Reductive Amination
A less common method involves reductive amination of 2,5-dichlorobenzaldehyde with hydroxylamine hydrochloride using sodium borohydride:
$$
\text{2,5-Dichlorobenzaldehyde} + \text{H}2\text{N-OH} \xrightarrow{\text{NaBH}4} \text{O-(2,5-Dichlorobenzyl)hydroxylamine} \xrightarrow{\text{HCl}} \text{Target compound}
$$
This method avoids handling benzyl chlorides but requires stringent control of pH and temperature to prevent over-reduction.
Optimization of Reaction Conditions
Solvent Selection
Catalytic Additives
- Triethylamine : Scavenges HCl, improving yields by shifting equilibrium.
- Sodium Borohydride : Enhances reductive amination efficiency but requires anhydrous conditions.
Purification and Characterization
Crystallization
The hydrochloride salt is purified via recrystallization from methanol/water or tert-butyl methyl ether :
Analytical Data
Industrial-Scale Production
Batch Process
Chemical Reactions Analysis
Types of Reactions
2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated benzene derivatives, while substitution reactions can produce various amino-substituted benzene compounds .
Scientific Research Applications
2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis and chemical analysis.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with certain functional groups in proteins, leading to modifications that can be studied in proteomics research. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Chlorobenzenes and Dichlorobenzene Derivatives
The 1,4-dichlorobenzene moiety is a common feature in industrial and pharmaceutical compounds. Key comparisons include:
The aminooxy substitution introduces nucleophilic reactivity, distinguishing it from inert chlorobenzenes. The hydrochloride salt further enhances solubility, a critical factor in pharmaceutical applications .
Brominated Analog: 2-[(4-Bromophenyl)methoxy]-1,4-dichlorobenzene
This analog replaces the aminooxymethyl group with a bromophenyl methoxy substituent (CAS 854259-98-6):
| Property | Brominated Analog | Target Compound |
|---|---|---|
| Molecular Formula | C₁₃H₉BrCl₂O | C₇H₈Cl₂N₂O·HCl |
| Molecular Weight | 332.02 g/mol | ~266.5 g/mol (estimated) |
| Functional Group | Bromophenyl methoxy | Aminooxymethyl |
| Reactivity | Electrophilic (Br substituent) | Nucleophilic (NH-O group) |
The brominated analog’s larger molecular weight and electrophilic character suggest divergent applications in synthesis or material science, whereas the aminooxy group in the target compound may favor biochemical interactions .
Aminobenzoic Acid Derivatives
Aminobenzoic acids (e.g., 3,5-diaminobenzoic acid dihydrochloride) share aromatic backbones but differ in substituents:
The absence of a carboxylic acid group in the target compound reduces acidity, while the aminooxy group may enhance redox activity or coordination chemistry .
Research Implications and Gaps
- Toxicity and Metabolism: While 1,4-dichlorobenzene is linked to hepatotoxicity, the aminooxy group in the target compound may alter metabolic pathways, necessitating in vivo studies .
- Synthetic Utility: The nucleophilic aminooxy group could enable conjugation reactions, contrasting with brominated analogs’ electrophilic reactivity .
- Environmental Persistence : Chlorobenzenes are persistent pollutants; the hydrochloride salt may improve biodegradability, but this remains untested .
Biological Activity
2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzene moiety with an aminooxy functional group. This unique structure allows it to interact with biological systems in various ways, including enzyme inhibition and receptor binding.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |
| Escherichia coli | 16 µg/mL | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and metabolic processes. The aminooxy group may facilitate interactions with specific targets within bacterial cells, leading to impaired growth and survival.
Study on Antimicrobial Efficacy
In a recent study published in Analytical Science Journals, researchers evaluated the antimicrobial efficacy of several compounds, including this compound. The study utilized a variety of methods to assess the compound's effectiveness against common pathogens. The results confirmed its potential as a broad-spectrum antimicrobial agent.
Comparative Research
Another study compared the biological activity of this compound with other known antimicrobial agents. It was found that while some compounds exhibited stronger activity against specific strains, this compound maintained a competitive profile across multiple bacterial species .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(Aminooxy)methyl]-1,4-dichlorobenzene hydrochloride, and what analytical techniques are critical for confirming its purity and structure?
- Methodological Answer :
- Synthesis : A plausible route involves nucleophilic substitution between 1,4-dichlorobenzene derivatives and aminooxy-containing precursors. For example, reacting 2-(bromomethyl)-1,4-dichlorobenzene with hydroxylamine under controlled pH (e.g., aqueous HCl) could yield the target compound. Protecting groups (e.g., Boc for aminooxy intermediates) may enhance reaction efficiency .
- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methylene linkage and aromatic protons) and HPLC with UV detection (λ ~254 nm) to assess purity (>95%). Mass spectrometry (ESI-TOF) ensures molecular weight accuracy, while elemental analysis validates stoichiometry .
Q. How should researchers approach the characterization of this compound to ensure structural fidelity and purity?
- Methodological Answer :
- Structural Confirmation :
- FT-IR to identify functional groups (e.g., N-O stretch ~950 cm⁻¹, C-Cl ~550 cm⁻¹).
- X-ray crystallography for unambiguous structural elucidation if single crystals are obtainable.
- Purity Assessment :
- Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<1%).
- Thermogravimetric analysis (TGA) to evaluate hygroscopicity and decomposition thresholds .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the potential carcinogenicity of this compound in preclinical models?
- Methodological Answer :
- In Vivo Studies :
- Conduct lifetime bioassays in rodents (e.g., mice/rats) via oral gavage or inhalation exposure (doses: 50–500 mg/kg/day). Monitor liver/kidney histopathology and tumor incidence, as 1,4-dichlorobenzene derivatives are linked to hepatocarcinogenicity in mice .
- Include positive controls (e.g., aflatoxin B1 for liver cancer) and negative controls (vehicle-only groups).
- Mechanistic Insights :
- Measure oxidative stress biomarkers (e.g., glutathione depletion, lipid peroxidation) and DNA adduct formation via ³²P-postlabeling assays .
Q. How can researchers resolve discrepancies in genotoxicity data for halogenated benzene derivatives like this compound?
- Methodological Answer :
- Multi-Assay Validation :
- Perform Ames tests (TA98/TA100 strains ± metabolic activation) to assess mutagenicity.
- Use comet assays (single-cell gel electrophoresis) in human hepatoma cells (HepG2) to detect DNA strand breaks.
- Metabolite Analysis :
- Identify metabolites (e.g., 2,5-dichlorophenol) via LC-MS/MS and test their genotoxicity independently, as conflicting results may arise from metabolic activation pathways .
Q. What methodologies are effective for studying the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- In Vitro Metabolism :
- Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor phase I oxidation (CYP450-mediated) using high-resolution mass spectrometry (HRMS) .
- In Vivo Tracing :
- Administer ¹⁴C-labeled compound to rodents and collect excreta (urine/feces) and tissues. Use accelerator mass spectrometry (AMS) to quantify metabolite distribution .
Data Contradictions and Mitigation Strategies
- Carcinogenicity Classification : While IARC classifies 1,4-dichlorobenzene as Group 2B (possible human carcinogen), the U.S. EPA has not finalized its assessment . Address this by conducting dose-response studies and comparing results across species (e.g., mice vs. rats).
- Genotoxicity Conflicts : Some studies report negative Ames tests for 1,4-dichlorobenzene but positive comet assays for metabolites . Resolve via metabolite-specific testing and epigenetic profiling (e.g., DNA methylation changes).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
